Cas no 1504-06-9 (3-Methyloxindole)

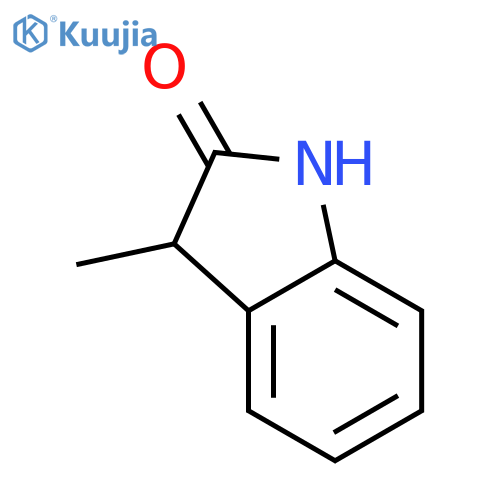

3-Methyloxindole structure

商品名:3-Methyloxindole

3-Methyloxindole 化学的及び物理的性質

名前と識別子

-

- 3-METHYLOXINDOLE 96

- (R,S)-3-Methyl-1,3-dihydro-indol-2-one

- 3-Methyl-1,3-dihydro-indol-2-one

- 3-Methyloxyindole

- 3-Methyl-2-oxindole

- 3-Methyloxindole

- 3-methyl-1,3-dihydroindol-2-one

- 3-Methyl-2-indolinone

- 3-methylindolin-2-one

- 1,3-Dihydro-3-Methyl-2H-indol-2-one

- 3-Methyl-2-oxindole,3-Methyloxindole

- 3-METHYLOXINDOLE 96

- 3-METHYLOXINDOLE 96%

- 3-Methyl-2-oxindole 96%

- 2H-Indol-2-one, 1,3-dihydro-3-methyl-

- 3-methyl-2,3-dihydro-1H-indol-2-one

- 3-methyl-1,3-dihydro-2H-indol-2-one

- 2H-Indol-2-one,1,3-dihydro-3-methyl-

- 3-Methyl-3H-indol-2-ol

- AKOS005203128

- FT-0651716

- MFCD04037370

- SCHEMBL260994

- SB66128

- UNII-M6O509COF9

- 1504-06-9

- CS-W018206

- NS00074027

- C02366

- D84199

- DTXSID30933933

- SY107448

- ATROXINDOLE

- Q-102635

- Z425452744

- 2-INDOLINONE, 3-METHYL

- M6O509COF9

- BBZCPUCZKLTAJQ-UHFFFAOYSA-N

- HY-W017490

- 3-METHYL-2-INDOLINONE, (+/-)-

- 3-Methyl-2-oxindole, 96%

- CHEBI:17397

- AMY012

- AS-63074

- PD065646

- J70.978F

- 3-METHYL-1H-INDOL-2(3H)-ONE

- EN300-42061

- 1,3-Dihydro-3-methyl-2H-indol-2-one; 3-Methyl-2-indolinone;

-

- MDL: MFCD04037370

- インチ: 1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11)

- InChIKey: BBZCPUCZKLTAJQ-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])(C([H])([H])[H])C2=C([H])C([H])=C([H])C([H])=C2N1[H]

計算された属性

- せいみつぶんしりょう: 147.06800

- どういたいしつりょう: 147.068

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1

- 互変異性体の数: 3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 色と性状: グレイイエロー粉末。

- 密度みつど: 1.123±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 117-121 °C (lit.)

- ふってん: 279.3°Cat760mmHg

- フラッシュポイント: 157.9°C

- 屈折率: 1.554

- ようかいど: 微溶性(11 g/l)(25ºC)、

- すいようせい: Insoluble in water.

- PSA: 29.10000

- LogP: 1.88020

- ようかいせい: 未確定

3-Methyloxindole セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

3-Methyloxindole 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

3-Methyloxindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88264-5g |

3-Methyloxindole |

1504-06-9 | 97% | 5g |

¥273.0 | 2022-03-01 | |

| abcr | AB206649-25 g |

3-Methyloxindole, 97%; . |

1504-06-9 | 97% | 25g |

€393.30 | 2023-06-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53440-250mg |

3-Methyloxindole |

1504-06-9 | 250mg |

¥66.0 | 2021-09-08 | ||

| abcr | AB206649-10 g |

3-Methyloxindole, 97%; . |

1504-06-9 | 97% | 10g |

€204.10 | 2023-06-23 | |

| Apollo Scientific | OR53155-5g |

3-Methyl-2-oxindole |

1504-06-9 | 97% | 5g |

£76.00 | 2025-02-20 | |

| Enamine | EN300-42061-1.0g |

3-methyl-2,3-dihydro-1H-indol-2-one |

1504-06-9 | 95% | 1g |

$32.0 | 2023-05-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88264-1g |

3-Methyloxindole |

1504-06-9 | 97% | 1g |

¥96.0 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53440-25g |

3-Methyloxindole |

1504-06-9 | 25g |

¥1176.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53440-1g |

3-Methyloxindole |

1504-06-9 | 1g |

¥96.0 | 2021-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031360-25g |

3-Methyloxindole |

1504-06-9 | 96% | 25g |

¥1367 | 2024-05-25 |

3-Methyloxindole サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1504-06-9)3-甲基羟基吲哚

注文番号:LE2475114

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:41

価格 ($):discuss personally

3-Methyloxindole 関連文献

-

Moreshwar B. Chaudhari,Nirmala Mohanta,Akanksha M. Pandey,Madhusoodhanan Vandana,Krishanpal Karmodiya,Boopathy Gnanaprakasam React. Chem. Eng. 2019 4 1277

-

Xavier Companyó,Guillem Valero,Oriol Pineda,Teresa Calvet,Mercè Font-Bardía,Albert Moyano,Ramon Rios Org. Biomol. Chem. 2012 10 431

-

Giovanni Di Gregorio,Michele Mari,Silvia Bartolucci,Francesca Bartoccini,Giovanni Piersanti Org. Chem. Front. 2018 5 1622

-

4. Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinonesRenato Dalpozzo,Giuseppe Bartoli,Giorgio Bencivenni Chem. Soc. Rev. 2012 41 7247

-

Wen-Fu Cheng,Ling-Yan Chen,Fang-Fang Xu,Wei-Yu Lin,Xinfeng Ren,Ya Li Org. Biomol. Chem. 2019 17 885

1504-06-9 (3-Methyloxindole) 関連製品

- 23210-22-2(3-Methyl-1-phenylindoline-2-one)

- 3680-28-2(7-Methylindolin-2-one)

- 3484-35-3(5-Methylindolin-2-one)

- 150544-04-0(6-Aminoindolin-2-one)

- 19501-89-4(3,3,7-Trimethylindolin-2-one)

- 3456-79-9(3-Phenyl-oxindole)

- 59-48-3(Oxindole)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1504-06-9)3-METHYLOXINDOLE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1504-06-9)3-Methyloxindole

清らかである:99%/99%

はかる:25g/100g

価格 ($):200.0/700.0